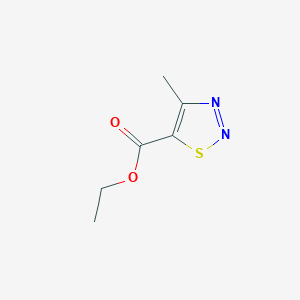

Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-methylthiadiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-3-10-6(9)5-4(2)7-8-11-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHPXTXGCMLOXGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=NS1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374539 | |

| Record name | Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18212-20-9 | |

| Record name | Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, a key heterocyclic scaffold in medicinal and agricultural chemistry. The synthesis is primarily achieved through the robust and widely utilized Hurd-Mori reaction. This document offers a detailed exploration of the underlying chemical principles, step-by-step experimental protocols, mechanistic insights, and critical considerations for the successful synthesis, purification, and characterization of the target compound. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of the 1,2,3-Thiadiazole Moiety

The 1,2,3-thiadiazole ring system is a vital pharmacophore, imparting a diverse range of biological activities to molecules that contain it. Derivatives of 1,2,3-thiadiazole have demonstrated potent fungicidal, herbicidal, insecticidal, and plant growth regulatory properties. In the realm of medicinal chemistry, this heterocyclic core is a constituent of various therapeutic agents with applications as antiviral, antibacterial, and anticancer drugs. Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate serves as a versatile building block for the elaboration of more complex, biologically active molecules. Its synthesis is therefore of considerable interest to the scientific community.

The most common and efficient method for the construction of the 1,2,3-thiadiazole ring is the Hurd-Mori reaction, a cyclization process involving the reaction of a hydrazone with thionyl chloride.[1] This guide will focus on a two-step synthetic sequence commencing with readily available starting materials to yield the target compound.

Synthetic Strategy: A Two-Step Approach via the Hurd-Mori Reaction

The synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is strategically divided into two primary stages:

-

Step 1: Synthesis of the Hydrazone Precursor. This involves the condensation of a β-ketoester, ethyl acetoacetate, with a hydrazine derivative. For the synthesis of the unsubstituted hydrazono intermediate, hydrazine hydrate is the reagent of choice.

-

Step 2: Cyclization via the Hurd-Mori Reaction. The purified hydrazone is then subjected to cyclization using thionyl chloride to construct the 1,2,3-thiadiazole ring system.

This two-step approach offers a reliable and scalable route to the desired product.

Caption: Overall synthetic workflow for Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-hydrazono-3-oxobutanoate

This protocol outlines the formation of the key hydrazone intermediate.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| Ethyl acetoacetate | 130.14 | 1.0 |

| Hydrazine hydrate | 50.06 | 1.1 |

| Ethanol | 46.07 | Solvent |

| Acetic acid (glacial) | 60.05 | Catalytic amount |

Procedure:

-

To a solution of ethyl acetoacetate (1.0 eq.) in ethanol, add a catalytic amount of glacial acetic acid.

-

Slowly add hydrazine hydrate (1.1 eq.) to the solution at room temperature with constant stirring.

-

The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Ethyl 2-hydrazono-3-oxobutanoate.

Step 2: Synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

This protocol describes the Hurd-Mori cyclization of the hydrazone precursor.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| Ethyl 2-hydrazono-3-oxobutanoate | 158.16 | 1.0 |

| Thionyl chloride (SOCl₂) | 118.97 | 2.0-3.0 |

| Dichloromethane (CH₂Cl₂) | 84.93 | Solvent |

Procedure:

-

In a well-ventilated fume hood, suspend Ethyl 2-hydrazono-3-oxobutanoate (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a calcium chloride guard tube.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (2.0-3.0 eq.) to the cooled suspension with vigorous stirring. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment.[2][3]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.[2]

Mechanistic Insights: The Hurd-Mori Reaction

The Hurd-Mori reaction proceeds through a fascinating and well-studied mechanism. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Caption: Proposed mechanism for the Hurd-Mori reaction.

The proposed mechanism involves the following key steps:

-

Electrophilic Attack: The reaction is initiated by the electrophilic attack of thionyl chloride on the nitrogen atom of the hydrazone.[2] This forms an N-sulfinyl hydrazone intermediate.

-

Cyclization: Subsequent intramolecular cyclization occurs with the elimination of hydrogen chloride to form a five-membered ring intermediate.

-

Elimination: The final step involves the elimination of sulfur dioxide from the cyclic intermediate to yield the aromatic 1,2,3-thiadiazole ring system.

The driving force for this reaction is the formation of the stable aromatic thiadiazole ring and the evolution of gaseous byproducts (HCl and SO₂), which shifts the equilibrium towards the product side.

Characterization and Data

The identity and purity of the synthesized Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate should be confirmed by standard analytical techniques.

| Property | Expected Value |

| Molecular Formula | C₆H₈N₂O₂S |

| Molecular Weight | 172.20 g/mol [4] |

| Appearance | Colorless to pale yellow oil or solid |

| ¹H NMR (CDCl₃) | δ (ppm): ~1.4 (t, 3H, OCH₂CH₃), ~2.7 (s, 3H, CH₃), ~4.4 (q, 2H, OCH₂CH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~14 (OCH₂CH₃), ~15 (CH₃), ~62 (OCH₂CH₃), ~145 (C4), ~155 (C5), ~160 (C=O) |

| IR (KBr, cm⁻¹) | ~1720 (C=O stretch, ester), ~1540 (C=N stretch) |

Note: The exact chemical shifts and peak positions may vary slightly depending on the solvent and instrument used.

Safety and Handling

Thionyl Chloride (SOCl₂): Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water, releasing toxic gases such as sulfur dioxide and hydrogen chloride.[3] It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (chemical resistant gloves, safety goggles, and a lab coat) must be worn at all times.[2] Emergency eyewash and safety shower facilities should be readily accessible.[5]

Hydrazine Hydrate: Hydrazine hydrate is a corrosive and toxic compound. It should be handled with care, avoiding skin and eye contact.

All waste materials should be disposed of in accordance with institutional and local regulations.

Conclusion

The synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate via the Hurd-Mori reaction is a well-established and reliable method. This guide has provided a detailed protocol, mechanistic insights, and safety considerations to aid researchers in the successful synthesis of this important heterocyclic building block. The versatility of the 1,2,3-thiadiazole scaffold ensures its continued importance in the development of new pharmaceuticals and agrochemicals.

References

-

Wikipedia. (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from [Link]

-

MDPI. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved from [Link]

-

MDPI. (2022). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (97%). Retrieved from [Link]

Sources

- 1. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rsc.org [rsc.org]

- 4. Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (97%) - Amerigo Scientific [amerigoscientific.com]

- 5. KR101723832B1 - Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate - Google Patents [patents.google.com]

"Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate" CAS number 18212-20-9

An In-depth Technical Guide to Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (CAS No. 18212-20-9) is a pivotal heterocyclic compound that serves as a versatile intermediate in the synthesis of novel therapeutic and agrochemical agents. The 1,2,3-thiadiazole scaffold is a recognized pharmacophore, imparting a wide range of biological activities to its derivatives, including antifungal, antiviral, and antitumor properties.[1][2][3] This guide provides a comprehensive overview of its synthesis, primarily via the Hurd-Mori reaction, its detailed physicochemical and spectroscopic properties, and its critical applications as a building block for developing potent biologically active molecules.[4] Safety protocols and handling procedures are also delineated to ensure its proper use in a research and development setting.

Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold

In the landscape of medicinal and agricultural chemistry, heterocyclic compounds are a cornerstone of discovery.[5] The 1,2,3-thiadiazole ring, a five-membered aromatic system containing two nitrogen atoms and one sulfur atom, has garnered significant attention for its diverse and potent biological activities.[2][3][6] Derivatives of this scaffold are integral to the development of pharmaceuticals and plant activators.[1][7][8]

The unique electronic configuration and mesoionic nature of the thiadiazole ring allow its derivatives to cross cellular membranes and interact effectively with biological targets.[9] The sulfur atom often enhances liposolubility, a crucial parameter in drug design.[9] Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is a strategically functionalized member of this class, offering reactive handles for further chemical modification, making it an exceptionally valuable starting material for creating libraries of potential drug candidates.[4]

Synthesis and Mechanistic Insights: The Hurd-Mori Reaction

The primary and most efficient route for synthesizing 1,2,3-thiadiazoles is the Hurd-Mori reaction.[10][11] This reaction involves the cyclization of α-methylene ketone hydrazones with thionyl chloride (SOCl₂).[1][12] The process is robust and widely applicable for generating a variety of substituted 1,2,3-thiadiazoles.[8]

Mechanistic Pathway

The synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate begins with the formation of a hydrazone from a suitable α-keto ester. This intermediate is then treated with thionyl chloride. The thionyl chloride acts as both a dehydrating and cyclizing agent, facilitating the formation of the thiadiazole ring through a concerted mechanism involving electrophilic attack and subsequent elimination. The choice of an N-acyl or N-tosyl hydrazone can influence reaction efficiency and regioselectivity.[7][10]

Caption: Generalized workflow of the Hurd-Mori synthesis.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative representation based on the principles of the Hurd-Mori synthesis.[1][12]

-

Step 1: Hydrazone Formation. To a solution of ethyl acetoacetate derivative (1 equivalent) in ethanol, add a solution of semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in water.

-

Step 2: Reaction Monitoring. Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Step 3: Isolation of Intermediate. Once complete, pour the reaction mixture into ice-cold water. Filter the precipitated hydrazone, wash thoroughly with water, and dry under a vacuum.

-

Step 4: Cyclization. Suspend the dried hydrazone intermediate in a suitable solvent like dichloromethane (DCM) or toluene. Cool the mixture to 0°C in an ice bath.

-

Step 5: Thionyl Chloride Addition. Add thionyl chloride (2-3 equivalents) dropwise to the cooled suspension under constant stirring. Causality Note: Dropwise addition is critical to control the exothermic reaction and prevent side product formation.

-

Step 6: Reflux. After the addition is complete, allow the reaction to warm to room temperature and then reflux for 3-6 hours. The reaction progress can be monitored again by TLC.

-

Step 7: Work-up and Purification. Cool the reaction mixture and carefully quench it by pouring it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 8: Final Product. Purify the crude product by column chromatography on silica gel to yield pure Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.

Physicochemical and Spectroscopic Profile

The accurate characterization of a chemical entity is fundamental for its application in research. Below are the key physical, chemical, and safety identifiers for the title compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 18212-20-9 | [4][13][14][15] |

| Molecular Formula | C₆H₈N₂O₂S | [4][13] |

| Molecular Weight | 172.20 g/mol | [4][13] |

| Purity | ≥97% (Typical) | [4][13] |

| Density | 1.265 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.5050 | [4] |

| SMILES String | CCOC(=O)c1snnc1C | [4][13] |

| InChI Key | AHPXTXGCMLOXGA-UHFFFAOYSA-N | [4][13] |

Spectroscopic Analysis (Expected)

-

¹H NMR: Expected signals would include a triplet and a quartet in the upfield region (approx. 1.3 and 4.3 ppm, respectively) corresponding to the ethyl ester group (CH₃ and OCH₂). A singlet further downfield (approx. 2.5-2.8 ppm) would represent the methyl group attached to the thiadiazole ring.

-

¹³C NMR: Key signals would include those for the carbonyl carbon of the ester (approx. 160-165 ppm), the carbons of the thiadiazole ring (in the aromatic region), and the carbons of the ethyl and methyl groups in the aliphatic region.

-

FT-IR (Infrared Spectroscopy): A strong absorption band around 1700-1730 cm⁻¹ would be indicative of the C=O stretch of the ester group. C-H stretching vibrations for the alkyl groups would appear around 2900-3000 cm⁻¹, and characteristic ring vibrations for the thiadiazole moiety would be present in the fingerprint region (below 1600 cm⁻¹).

Core Application: A Versatile Synthetic Intermediate

The primary value of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate lies in its role as a precursor for more complex molecules with enhanced biological activity.[4] The ester functional group is readily converted into other functionalities such as amides, hydrazides, and carboxylic acids, which can then be coupled with other pharmacophores.

Sigma-Aldrich explicitly notes its use in preparing derivatives with potent fungicidal activity.[4] This highlights its importance in the agrochemical sector as well as in pharmaceutical development.

Caption: Synthetic pathways from the title compound to bioactive derivatives.

Synthesis of Bioactive Derivatives

-

Hydrazone Derivatives: The ester can be converted to a hydrazide by reacting with hydrazine hydrate. This hydrazide intermediate is then condensed with various aldehydes or ketones to form a library of 1,2,3-thiadiazole-bearing hydrazones, which have shown significant fungicidal potential.[4]

-

1,3,4-Oxadiazole Derivatives: The same hydrazide intermediate can undergo cyclization with carboxylic acids or their derivatives (e.g., orthoesters) in the presence of a dehydrating agent like POCl₃ to yield 2-(4'-methyl-1',2',3'-thiadiazol)-5-substituted-1,3,4-oxadiazole derivatives.[1][4]

-

1,2,4-Triazole Derivatives: The hydrazide can be treated with isothiocyanates to form a thiosemicarbazide intermediate, which is then cyclized under basic conditions to afford 1,2,3-thiadiazole-bearing 1,2,4-triazole derivatives.[1][4]

The combination of the 1,2,3-thiadiazole ring with other heterocyclic systems like oxadiazoles and triazoles often leads to a synergistic enhancement of biological activity.

Safety and Handling

As a laboratory chemical, proper handling of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is essential. The following information is derived from available Safety Data Sheets (SDS).[4][16]

-

Hazard Classification: It is classified as a warning-level substance. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4][16]

-

Precautionary Measures:

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Use only in a well-ventilated area, preferably a fume hood.[16]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat. For operations that may generate dust or aerosols, an N95-type dust mask is recommended.[4]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed. It is classified as a combustible liquid.[4][16]

-

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[16]

-

In case of skin contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[16]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[16]

-

Disclaimer: This information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.[16]

Conclusion

Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is more than just a chemical compound; it is a strategic tool for innovation in drug discovery and agrochemical development. Its straightforward synthesis via the Hurd-Mori reaction and the versatile reactivity of its ester group make it an ideal scaffold for creating diverse molecular libraries. The proven fungicidal activity of its derivatives underscores the potential held within the 1,2,3-thiadiazole core. For researchers aiming to develop novel bioactive agents, this compound represents a validated and promising starting point.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-甲基-1,2,3-噻重氮-5-羧酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. sysrevpharm.org [sysrevpharm.org]

- 7. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 11. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikiwand [wikiwand.com]

- 12. researchgate.net [researchgate.net]

- 13. Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (97%) - Amerigo Scientific [amerigoscientific.com]

- 14. 18212-20-9|Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate|BLD Pharm [bldpharm.com]

- 15. arctomsci.com [arctomsci.com]

- 16. ETHYL 4-METHYL-1,2,3-THIADIAZOLE-5-CARBOXYLATE - Safety Data Sheet [chemicalbook.com]

Spectroscopic data for "Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate"

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

Introduction

Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is a heterocyclic compound of significant interest within the fields of medicinal chemistry and materials science.[1][2] As a derivative of the 1,2,3-thiadiazole core, it serves as a versatile building block for the synthesis of novel molecules with potential therapeutic applications.[3][4] The precise structural elucidation of such compounds is paramount for understanding their reactivity, biological activity, and for ensuring quality control in synthetic processes. This guide provides a comprehensive analysis of the core spectroscopic data required to unambiguously identify and characterize Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, leveraging a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the resulting data are explained from the perspective of a seasoned analytical scientist.

Molecular Structure and Spectroscopic Overview

The structural confirmation of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, with the molecular formula C₆H₈N₂O₂S and a molecular weight of 172.20 g/mol , relies on the synergistic information provided by various spectroscopic methods.[2][4][5] Each technique probes different aspects of the molecule's constitution, from the carbon-hydrogen framework to its functional groups and overall mass.

Caption: Molecular Structure of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Experience: ¹H NMR spectroscopy is the cornerstone for determining the hydrogen framework of an organic molecule. The chemical shift of each proton provides insight into its local electronic environment, while signal splitting (multiplicity) reveals the number of neighboring protons, allowing for the mapping of atomic connectivity. For this molecule, we expect to see distinct signals for the ethyl ester and the ring-substituted methyl group.

Experimental Protocol: ¹H NMR Acquisition

A standardized protocol ensures reproducibility and high-quality data.

-

Sample Preparation: Dissolve approximately 5-10 mg of purified Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or DMSO-d₆, within a clean NMR tube.[1] The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

-

Acquisition: Perform a standard one-dimensional proton spectrum acquisition. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that encompasses the expected chemical shift range (typically 0-12 ppm).

-

Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) followed by a Fourier transform. Phase and baseline correct the spectrum and calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Data Presentation and Interpretation

The ¹H NMR spectrum is predicted to show three distinct signals corresponding to the three unique proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~4.45 | Quartet (q) | 2H | ~7.1 | -O-CH₂ -CH₃ (Ethyl Ester) |

| ~2.80 | Singlet (s) | 3H | N/A | -CH₃ (on Thiadiazole Ring) |

| ~1.42 | Triplet (t) | 3H | ~7.1 | -O-CH₂-CH₃ (Ethyl Ester) |

Causality and Interpretation:

-

Ethyl Ester Protons: The methylene (-CH₂-) protons are adjacent to an electron-withdrawing oxygen atom, causing them to be deshielded and appear downfield around 4.45 ppm. They are split into a quartet by the three neighboring protons of the methyl group (n+1 = 3+1 = 4). The terminal methyl (-CH₃) protons of the ethyl group appear further upfield (~1.42 ppm) and are split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3). The identical coupling constant (J ≈ 7.1 Hz) for both signals confirms their connectivity.

-

Ring Methyl Protons: The methyl group attached directly to the C4 position of the thiadiazole ring has no adjacent protons, and therefore, its signal appears as a sharp singlet. Its chemical shift around 2.80 ppm is characteristic of a methyl group attached to an aromatic-like heterocyclic system.

Caption: ¹H NMR assignments for Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Expertise & Experience: ¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, with its chemical shift indicating its functional group and electronic environment. This is particularly useful for identifying quaternary carbons, such as those in the thiadiazole ring and the carbonyl group, which are invisible in ¹H NMR.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

-

Instrumentation: Use the same NMR spectrometer.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H splitting, resulting in a simpler spectrum where each unique carbon appears as a singlet. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.

Data Presentation and Interpretation

The molecule contains six unique carbon atoms, which will be reflected in the ¹³C NMR spectrum.

| Chemical Shift (δ, ppm) | Assignment |

| ~162.0 | C =O (Ester Carbonyl) |

| ~159.0 | C 4-CH₃ (Thiadiazole Ring) |

| ~145.0 | C 5-C=O (Thiadiazole Ring) |

| ~62.0 | -O-CH₂ -CH₃ (Ethyl Ester) |

| ~14.5 | -O-CH₂-CH₃ (Ethyl Ester) |

| ~12.0 | -CH₃ (on Thiadiazole Ring) |

Causality and Interpretation:

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded due to the strong electron-withdrawing effect of the two oxygen atoms, placing its signal significantly downfield at ~162.0 ppm.

-

Thiadiazole Ring Carbons: The two carbons within the heterocyclic ring are in an aromatic-like environment and appear in the range of 145.0-159.0 ppm. The carbon attached to the ester group (C5) is typically more deshielded than the one attached to the methyl group (C4).

-

Aliphatic Carbons: The methylene carbon (-O-CH₂-) of the ethyl group is attached to an oxygen atom, shifting it downfield to ~62.0 ppm. The two methyl group carbons appear at the highest field (lowest ppm values), with the ethyl's terminal methyl appearing around 14.5 ppm and the ring's methyl group appearing around 12.0 ppm.

Caption: Correlation of carbon atoms to their predicted ¹³C NMR chemical shifts.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds. The presence of a strong carbonyl absorption is a key diagnostic feature for this compound.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: Prepare the sample using either the KBr (potassium bromide) pellet method or as a neat thin film between two salt (NaCl or KBr) plates. For the KBr method, a small amount of the sample is ground with dry KBr powder and pressed into a transparent disk.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrophotometer.

-

Acquisition: Record a background spectrum of the pure KBr pellet or empty salt plates. Then, record the sample spectrum. The instrument software automatically subtracts the background to produce the final spectrum.

Data Presentation and Interpretation

Key vibrational frequencies confirm the presence of the principal functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1725-1740 | Strong | C=O Stretch (Ester) |

| ~2980-3000 | Medium | C-H Stretch (sp³ C-H, aliphatic) |

| ~1500-1600 | Medium | C=N / C=C Stretch (Thiadiazole ring vibrations) |

| ~1250-1300 | Strong | C-O Stretch (Ester) |

Causality and Interpretation:

-

Carbonyl (C=O) Stretch: The most prominent feature in the IR spectrum will be a very strong absorption band in the 1725-1740 cm⁻¹ region. This is highly characteristic of the carbonyl group in an α,β-unsaturated or aromatic ester.[6]

-

Aliphatic C-H Stretch: The signals just below 3000 cm⁻¹ are indicative of the C-H bonds in the ethyl and methyl groups.

-

Ring Vibrations: The absorptions in the 1500-1600 cm⁻¹ range are attributed to the stretching vibrations of the C=N and C=C bonds within the thiadiazole ring.

-

C-O Stretch: A strong band around 1250-1300 cm⁻¹ corresponds to the C-O single bond stretching of the ester functional group.

Mass Spectrometry (MS)

Trustworthiness: Mass spectrometry is a self-validating system for determining the molecular weight of a compound with high accuracy. The fragmentation pattern further provides a "fingerprint" that can be used to confirm the structure by analyzing how the molecule breaks apart under energetic conditions.

Experimental Protocol: Mass Spectrum Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, which is a soft ionization technique that typically keeps the molecule intact.

-

Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Data Presentation and Interpretation

Molecular Formula: C₆H₈N₂O₂S Calculated Molecular Weight: 172.03 g/mol

The mass spectrum will provide definitive evidence for the molecular weight and key structural features through fragmentation.

| m/z (mass-to-charge ratio) | Proposed Ion | Interpretation |

| 173.04 | [M+H]⁺ | The protonated molecular ion. Its presence confirms the molecular weight of the compound. |

| 145.04 | [M+H - N₂]⁺ | The fragment resulting from the characteristic loss of a neutral nitrogen molecule (N₂) from the thiadiazole ring.[7] |

Fragmentation Pathway:

The most significant fragmentation pathway for 1,2,3-thiadiazoles involves the extrusion of molecular nitrogen (N₂), a highly stable neutral molecule. This process is a key diagnostic tool for identifying this specific heterocyclic ring system.[7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (97%) - Amerigo Scientific [amerigoscientific.com]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate 97 18212-20-9 [sigmaaldrich.com]

- 5. calpaclab.com [calpaclab.com]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

A Technical Guide to the Bioactivity Screening of Novel Thiadiazole Derivatives

Preamble: The Strategic Imperative for Thiadiazole Screening

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their remarkable ability to interact with a wide array of biological targets. The thiadiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen atoms, is a quintessential example of such a scaffold.[1][2] Its derivatives are foundational components in a range of clinically approved drugs, from antimicrobials like cefazolin to diuretics such as acetazolamide.[2][3] The inherent physicochemical properties of the thiadiazole ring—including its mesoionic character, which facilitates crossing cellular membranes, and its capacity for diverse substitutions—make it a fertile ground for the discovery of novel therapeutics.[3]

This guide provides a robust, field-proven framework for the systematic bioactivity screening of newly synthesized thiadiazole derivatives. It is designed for drug discovery professionals who require not just protocols, but a strategic rationale for building a screening cascade that efficiently identifies and validates promising lead compounds. We will move beyond rote procedural descriptions to elucidate the causality behind each experimental choice, ensuring a self-validating and scientifically rigorous discovery workflow.

The Thiadiazole Scaffold: A Chemist's Versatile Toolkit

The term "thiadiazole" encompasses several isomers, with the 1,3,4-thiadiazole and 1,2,4-thiadiazole cores being most prominent in biologically active compounds.[2] The 1,3,4-thiadiazole ring, in particular, is a strong electron-deficient system that serves as a potent hydrogen bond acceptor and can engage in various non-covalent interactions with enzymatic targets.[4] This versatility has led to the development of thiadiazole derivatives with a vast spectrum of reported biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][4][5]

The central thesis of any screening campaign is that strategic modifications to the substituents at key positions of the thiadiazole ring can dramatically modulate biological activity and target selectivity. Therefore, a screening program must be both broad enough to capture unexpected activities and deep enough to validate initial "hits."

Designing the Screening Cascade: A Funnel-Based Strategy

A successful screening campaign is not a random collection of assays but a logical, tiered progression—a cascade—that filters a library of novel compounds down to a few validated leads. This approach conserves resources, maximizes data quality, and builds a comprehensive profile for each promising candidate.

Our model is a three-tiered funnel:

-

Tier 1: Primary Screening. Broad, high-throughput assays to identify any significant biological activity ("hits"). The focus is on sensitivity and efficiency.

-

Tier 2: Secondary Screening & Potency. More specific assays to confirm the primary hits, determine potency (e.g., IC50/EC50), and assess selectivity.

-

Tier 3: Mechanism of Action (MoA) & Lead Optimization. In-depth cellular and biochemical assays to elucidate the biological target and pathway.

Below is a visualization of this strategic workflow.

Caption: A tiered bioactivity screening cascade for novel thiadiazole derivatives.

Tier 1: Primary Screening Protocols

The goal of primary screening is to cast a wide net. We select robust, cost-effective assays that assess general bioactivity. For thiadiazoles, the most productive starting points are anticancer and antimicrobial screens, given the prevalence of these activities in the literature.[2][6][7]

Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the cornerstone of primary anticancer screening.[8] It is a colorimetric assay that measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[9][10] Viable cells contain mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT salt to purple formazan crystals.[8][9] The intensity of the purple color is directly proportional to the number of living, metabolically active cells.[8][11]

Protocol: MTT Assay for Anticancer Screening

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well.[12] Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare stock solutions of the novel thiadiazole derivatives in DMSO. Serially dilute the compounds in culture medium to the desired final concentrations (a single, high concentration, e.g., 10 µM, is typical for a primary screen).[13] Add the compound solutions to the wells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well (final concentration 0.5 mg/mL).[9][10]

-

Formazan Formation: Incubate the plate for 4 hours at 37°C.[9]

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11][14]

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Read the absorbance at 570 nm using a microplate reader.[8][14]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A compound causing significant reduction in viability (e.g., >50%) is considered a "hit."

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

For antimicrobial screening, the gold standard is determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[15] The broth microdilution method is a highly efficient way to determine MIC for a library of compounds.

Protocol: Broth Microdilution MIC Assay

This protocol should be performed in accordance with established standards, such as those provided by the Clinical and Laboratory Standards Institute (CLSI).[15][16][17][18]

-

Inoculum Preparation: Grow bacterial strains (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative) overnight. Dilute the culture to achieve a final standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of each thiadiazole derivative in an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by using a plate reader.

Tier 2: Validating Hits and Determining Potency

Primary hits are promising but unconfirmed. Tier 2 screening aims to validate these hits, determine their potency through dose-response studies, and assess their selectivity.

-

Dose-Response & IC50 Calculation: For anticancer hits, the compound is tested over a range of concentrations (e.g., 8-10 points) to generate a dose-response curve. From this curve, the half-maximal inhibitory concentration (IC50) is calculated, which represents the concentration of the drug required to inhibit cell growth by 50%. This is a critical metric for comparing the potency of different derivatives.[19]

-

Selectivity Index: A crucial step is to assess cytotoxicity against non-cancerous cell lines (e.g., normal human fibroblasts).[12] The ratio of the IC50 for normal cells to the IC50 for cancer cells provides the Selectivity Index (SI). A high SI is desirable, as it indicates the compound is more toxic to cancer cells than to healthy cells.

-

Antimicrobial Spectrum: For antimicrobial hits, the MIC assay is expanded to include a broader panel of clinically relevant pathogens, including Gram-positive and Gram-negative bacteria, and potentially fungal strains, to determine the compound's spectrum of activity.[6]

Table 1: Example Data from Tier 1 & 2 Anticancer Screening

| Compound ID | Primary Screen (% Viability @ 10 µM) | IC50 (µM) on MCF-7 (Breast Cancer) | IC50 (µM) on WI-38 (Normal Fibroblast) | Selectivity Index (SI) |

| TH-001 | 85.2% | > 50 | > 50 | - |

| TH-002 | 15.7% | 1.62 | 45.1 | 27.8 |

| TH-003 | 48.9% | 9.48 | 12.5 | 1.3 |

| Doxorubicin | 5.3% | 0.58 | 2.1 | 3.6 |

In this example, TH-002 is identified as a potent and selective hit worthy of further investigation.

Tier 3: Elucidating the Mechanism of Action (MoA)

With a confirmed, potent, and selective hit in hand, the focus shifts to understanding how it works. The chemical structure of the thiadiazole derivative can provide clues. For instance, many thiadiazole-sulfonamide hybrids are known to target carbonic anhydrase enzymes.[20][21][22]

Common MoAs for Thiadiazole Derivatives:

-

Enzyme Inhibition: Thiadiazoles are known to inhibit a variety of enzymes crucial for cancer progression, including:

-

Carbonic Anhydrases (CAs): Particularly CA IX and XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment.[3][21]

-

Kinases: Such as Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK), which are involved in cell signaling pathways that regulate proliferation and survival.[4][12]

-

Tubulin Polymerization: Some derivatives can bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[4]

-

-

Induction of Apoptosis: Many cytotoxic compounds exert their effect by triggering programmed cell death. Assays using Annexin V/PI staining can confirm if the compound induces apoptosis.[23]

-

Cell Cycle Arrest: Flow cytometry analysis can determine if the compound causes cells to arrest at a specific phase of the cell cycle (e.g., G2/M phase), which often precedes apoptosis.[12]

Protocol: Carbonic Anhydrase (CA) Inhibition Assay

-

Principle: This assay measures the inhibition of CA-catalyzed hydration of CO2. A common method is an esterase assay using 4-nitrophenyl acetate (NPA) as a substrate, which is hydrolyzed by CA to produce the yellow-colored 4-nitrophenolate, monitored spectrophotometrically.

-

Procedure:

-

Reconstitute purified human CA isoenzymes (e.g., CA II, CA IX) in buffer.

-

In a 96-well plate, add the enzyme, buffer, and varying concentrations of the thiadiazole inhibitor. Acetazolamide is used as a standard inhibitor.[20]

-

Initiate the reaction by adding the NPA substrate.

-

Monitor the increase in absorbance at 400 nm over time. .

-

Calculate the rate of reaction and determine the percent inhibition for each compound concentration to derive the IC50 value.

-

Conclusion

The bioactivity screening of novel thiadiazole derivatives is a systematic process of discovery, validation, and characterization. By employing a logical, tiered screening cascade, researchers can efficiently navigate from a large library of new chemical entities to a small number of well-characterized lead compounds. The key to success lies not only in the precise execution of protocols but in the strategic thinking that underpins the entire workflow—understanding the rationale for each assay, interpreting data in context, and making informed decisions to advance the most promising candidates toward preclinical development. This guide provides the framework and the foundational protocols to embark on that journey with confidence and scientific rigor.

References

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

-

A review on the 1,3,4-Thiadiazole as Anticancer Activity. (2023). Bulletin of Environment, Pharmacology and Life Sciences. [Link]

-

Screening and identification of novel biologically active natural compounds. (2017). Semantic Scholar. [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. [Link]

-

1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities. (2013). Chemical Biology & Drug Design. [Link]

-

M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute (CLSI). [Link]

-

Biological Activities of 1,3,4-Thiadiazole Derivatives: Review. (2025). ResearchGate. [Link]

-

Thiadiazole derivatives as anticancer agents. (2019). Future Medicinal Chemistry. [Link]

-

Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022). Molecules. [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2022). Pharmaceuticals. [Link]

-

Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. (2011). Journal of Applied Pharmaceutical Science. [Link]

-

Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. (2011). Semantic Scholar. [Link]

-

Design, synthesis, and in vitro and in silico studies of 1,3,4-thiadiazole-thiazolidinone hybrids as carbonic anhydrase inhibitors. (2023). New Journal of Chemistry. [Link]

-

Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute (CLSI). [Link]

-

M100 - Performance Standards for Antimicrobial Susceptibility Testing. (2023). Clinical and Laboratory Standards Institute. [Link]

-

CLSI 2024 M100Ed34(1). (2024). Clinical and Laboratory Standards Institute. [Link]

-

Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Screening and identification of novel biologically active natural compounds. (2017). Frontiers in Microbiology. [Link]

-

A novel sulfamoylphenyl-dihydro-thiadiazole derivative as a dual EGFR and carbonic anhydrase inhibitor for cancer therapy. (2025). PLOS ONE. [Link]

-

Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. (2024). RSC Advances. [Link]

-

Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][4][9][24]thiadiazole Scaffolds. (2021). Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. (n.d.). Hilaris Publisher. [Link]

-

CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. (2018). Journal of Clinical Microbiology. [Link]

-

Screening techniques for the identification of bioactive compounds in natural products. (2022). ResearchGate. [Link]

-

Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. (2019). Cancers. [Link]

-

Synthesis, biological evaluation and in silico studies of novel thiadiazole-hydrazone derivatives for carbonic anhydrase inhibitory and anticancer activities. (2022). Semantic Scholar. [Link]

-

Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. (2024). Journal of Pharmacognosy & Natural Products. [Link]

-

Structural Characterization of Thiadiazolesulfonamide Inhibitors Bound to Neisseria gonorrhoeae α-Carbonic Anhydrase. (2022). ACS Medicinal Chemistry Letters. [Link]

-

Synthesis, anticancer activity and molecular docking studies on a series of heterocyclic trans-cyanocombretastatin analogues as antitubulin agents. (2016). European Journal of Medicinal Chemistry. [Link]

-

Anticancer Activities of Some Heterocyclic Compounds Containing an Oxygen Atom. (2024). Egyptian Journal of Chemistry. [Link]

-

A Review of Recent Progress on the Anticancer Activity of Heterocyclic Compounds. (2024). Organic & Medicinal Chemistry International Journal. [Link]

-

Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (2023). Molecules. [Link]

Sources

- 1. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bepls.com [bepls.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. [PDF] Review on Biological Activities of 1,3,4-Thiadiazole Derivatives | Semantic Scholar [semanticscholar.org]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. broadpharm.com [broadpharm.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, anticancer activity and molecular docking studies on a series of heterocyclic trans-cyanocombretastatin analogues as antitubulin agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 16. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 17. iacld.com [iacld.com]

- 18. darvashco.com [darvashco.com]

- 19. thieme-connect.com [thieme-connect.com]

- 20. Design, synthesis, and in vitro and in silico studies of 1,3,4-thiadiazole-thiazolidinone hybrids as carbonic anhydrase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. A novel sulfamoylphenyl-dihydro-thiadiazole derivative as a dual EGFR and carbonic anhydrase inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Structural Characterization of Thiadiazolesulfonamide Inhibitors Bound to Neisseria gonorrhoeae α-Carbonic Anhydrase - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis, biological evaluation and in silico studies of novel thiadiazole-hydrazone derivatives for carbonic anhydrase inhibitory and anticancer activities | Semantic Scholar [semanticscholar.org]

- 24. [PDF] Screening and identification of novel biologically active natural compounds | Semantic Scholar [semanticscholar.org]

A Technical Guide to Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate: Synthesis, Reactivity, and Applications as a Versatile Chemical Intermediate

Executive Summary: This guide provides a comprehensive technical overview of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, a key heterocyclic building block in modern medicinal and agricultural chemistry. The 1,2,3-thiadiazole core is a recognized pharmacophore, imparting a wide spectrum of biological activities to its derivatives, including antifungal, antiviral, and anticancer properties.[1] This document delves into the principal synthetic route to Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate via the Hurd-Mori reaction, details its physicochemical properties, explores its chemical reactivity, and showcases its utility as a pivotal intermediate for the development of novel bioactive compounds. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable experimental insights.

The 1,2,3-Thiadiazole Scaffold: A Privileged Structure

The 1,2,3-thiadiazole ring is an aromatic, five-membered heterocycle containing one sulfur and two adjacent nitrogen atoms. This structural motif has garnered significant interest in synthetic and medicinal chemistry due to its unique electronic properties and its role as a versatile pharmacophore.[1] Derivatives of 1,2,3-thiadiazole are important in industry, medicine, and agriculture.[2] The ring system's stability, coupled with its capacity for diverse functionalization, makes it an attractive scaffold for constructing complex molecules with tailored biological activities.

One of the most notable chemical features of the 1,2,3-thiadiazole ring is its propensity for thermal or photochemical decomposition, which results in the extrusion of a nitrogen molecule. This reaction generates highly reactive intermediates such as thioketenes, thiirenes, and alkynes, making 1,2,3-thiadiazoles valuable precursors in organic synthesis.[2] Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (CAS No. 18212-20-9) embodies the synthetic potential of this class, serving as a readily accessible and highly adaptable intermediate for creating a new generation of therapeutic and agrochemical agents.[3][4]

Physicochemical Properties and Characterization

A thorough understanding of a chemical intermediate's properties is paramount for its effective use in synthesis. The key physicochemical data for Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate are summarized below.

| Property | Value | Source |

| CAS Number | 18212-20-9 | [3][4][5] |

| Molecular Formula | C₆H₈N₂O₂S | [3][5] |

| Molecular Weight | 172.20 g/mol | [3][4] |

| Appearance | Combustible liquid | [6] |

| Density | 1.265 g/mL at 25 °C | [4][6] |

| Boiling Point | 117-118 °C at 15 mmHg | [6] |

| Refractive Index | n20/D 1.5050 | [4][6] |

| SMILES | CCOC(=O)c1snnc1C | [3] |

| InChI Key | AHPXTXGCMLOXGA-UHFFFAOYSA-N | [3][4] |

Safety and Handling: The compound is classified as an irritant and a combustible liquid.[5][6] Standard laboratory precautions, including the use of personal protective equipment (eyeshields, gloves) and working in a well-ventilated area, are essential.[4][5] Avoid contact with skin, eyes, and inhalation of vapor.[5] Store in a cool, dry place in a tightly sealed container.[5]

Synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

The construction of the 1,2,3-thiadiazole ring is most classically and efficiently achieved through the Hurd-Mori reaction.[7] This powerful transformation involves the cyclization of an α-methylene ketone hydrazone derivative with thionyl chloride (SOCl₂).

The Hurd-Mori Reaction: Mechanistic Overview

The Hurd-Mori synthesis is a cornerstone reaction for generating 1,2,3-thiadiazoles.[7] It proceeds by reacting a hydrazone, typically an N-acyl or N-tosyl derivative, with thionyl chloride.[7] The reaction is versatile and has been applied to a wide range of substrates, including those derived from complex natural products.[1][8] The choice of an electron-withdrawing group on the hydrazone nitrogen can significantly influence the success of the cyclization.[9]

Caption: Workflow for the synthesis of the target intermediate.

Step 1: Preparation of Ethyl 2-(1-carbamoylhydrazono)-3-oxobutanoate (Semicarbazone intermediate)

-

Rationale: The reaction of a ketone (in this case, the keto form of ethyl acetoacetate) with semicarbazide hydrochloride provides the corresponding semicarbazone. [1]This intermediate is stable and introduces the necessary N-N bond required for the subsequent cyclization.

-

Procedure:

-

To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent like ethanol/water, add semicarbazide hydrochloride (1.1 eq) and a base such as sodium acetate (1.5 eq).

-

Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

-

The product typically precipitates from the solution. Collect the solid by filtration, wash with cold water and a small amount of cold ethanol, and dry under vacuum.

-

Step 2: Cyclization to Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

-

Rationale: Thionyl chloride serves as both the sulfur source and the dehydrating/cyclizing agent. The reaction proceeds via a complex mechanism involving chlorination and subsequent intramolecular cyclization with the elimination of HCl. [7][10]2. Procedure:

-

Suspend the dried semicarbazone intermediate (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene.

-

Cool the suspension to 0 °C in an ice bath.

-

Add thionyl chloride (2.0-3.0 eq) dropwise to the cooled suspension under vigorous stirring. Caution: The reaction is exothermic and evolves HCl gas.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, carefully quench the excess thionyl chloride by pouring the reaction mixture onto crushed ice.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure title compound.

-

Modern variations of this synthesis exist, such as a TBAI-catalyzed reaction between N-tosylhydrazones and elemental sulfur, which offers a metal-free alternative. [8][11]

Chemical Reactivity and Synthetic Utility

Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is a versatile intermediate due to the reactivity of its ester functional group. This allows for straightforward modification to access a range of secondary intermediates, most notably the corresponding carbohydrazide.

Key Transformation: Synthesis of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide

The conversion of the ethyl ester to a carbohydrazide is a pivotal transformation, creating a nucleophilic hydrazide moiety that can be readily condensed with various electrophiles, particularly aldehydes and ketones, to form bioactive hydrazones. [12] Experimental Protocol:

-

Rationale: Hydrazine hydrate is a potent nucleophile that readily reacts with the ester carbonyl to displace ethanol, forming the more stable hydrazide.

-

Procedure:

-

Dissolve Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (1.0 eq) in ethanol.

-

Add hydrazine hydrate (excess, typically 3-5 eq) to the solution.

-

Reflux the mixture for 4-8 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and reduce the solvent volume under vacuum.

-

The resulting solid hydrazide can be isolated by filtration and recrystallized from a suitable solvent like ethanol.

-

Caption: Key derivatization pathway to bioactive compounds.

Applications in Drug Discovery and Agrochemicals

The true value of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate lies in its role as a precursor to molecules with significant biological activity. Its derivatives have demonstrated potent effects across multiple domains.

Antimicrobial Agents

A series of novel hydrazide-hydrazones were synthesized from the 4-methyl-1,2,3-thiadiazole-5-carbohydrazide intermediate. [12]These compounds were screened for their in vitro antimicrobial activity, with several derivatives showing promising results, particularly against Gram-positive bacteria. [12]For example, a derivative incorporating a 5-nitro-2-furoyl moiety exhibited minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL. [12]This highlights the synergy between the 1,2,3-thiadiazole core and other known pharmacophores.

| Organism | MIC (µg/mL) for Compound 15 |

| Staphylococcus aureus (NCTC 4163) | 1.95 |

| Staphylococcus aureus (MRSA/ATCC 43300) | 3.90 |

| Staphylococcus epidermidis (ATCC 12228) | 1.95 |

| Micrococcus luteus (ATCC 10240) | 1.95 |

| Bacillus subtilis (ATCC 6633) | 3.90 |

| Bacillus cereus (ATCC 11778) | 7.81 |

| Data sourced from a study on derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide. | |

| [12] |

Antifungal and Plant Activator Agents

Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is a documented precursor for compounds with potent fungicidal activity. [4]It can be used to prepare:

-

1,2,3-Thiadiazole-bearing 1,3,4-oxadiazole derivatives.

-

1,2,3-Thiadiazole-bearing 1,2,4-triazole derivatives.

These heterocyclic hybrids often exhibit enhanced biological activity. Furthermore, the 1,2,3-thiadiazole scaffold itself is known to act as a plant activator, inducing systemic acquired resistance (SAR) in plants, making its derivatives valuable in agrochemical research. [1][9]

Antiviral Agents

The versatility of the intermediate extends to the synthesis of antiviral agents, particularly against plant pathogens like the Tobacco Mosaic Virus (TMV). [4]For instance, the carbohydrazide derived from the title compound has been used in multi-component reactions to create tetrazole-containing 1,2,3-thiadiazole derivatives that show significant anti-TMV activity. [4]

Conclusion and Future Outlook

Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is more than just a chemical compound; it is a strategic starting point for chemical innovation. Its straightforward synthesis via the robust Hurd-Mori reaction and the versatile reactivity of its ester group make it an exceptionally valuable intermediate. Its demonstrated utility in the synthesis of a wide array of bioactive molecules confirms its status as a privileged scaffold in medicinal and agricultural chemistry.

Future research will likely focus on developing more sustainable and efficient catalytic methods for its synthesis and expanding the library of its derivatives to target a broader range of diseases and agricultural challenges. The continued exploration of this intermediate promises to yield novel compounds with enhanced efficacy and novel mechanisms of action, reinforcing the enduring importance of heterocyclic chemistry in scientific advancement.

References

- Hurd–Mori 1,2,3-thiadiazole synthesis. (n.d.). In Wikipedia.

- A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. (2021).

-

Synthesis of Pyrrolo[2,3-d]t[7][9][10]hiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization. (n.d.). National Institutes of Health.

- THE CHEMISTRY OF 1,2,3-THIADIAZOLES. (n.d.). download.

- Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (2025).

- Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Upd

- Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxyl

- Examples of important, biologically active 1,2,3‐thiadiazole derivatives. (n.d.).

- Chemical Reactivity of 1,3,4-Thiadiazole. (n.d.). ChemicalBook.

- ETHYL 4-METHYL-1,2,3-THIADIAZOLE-5-CARBOXYL

- ETHYL 4-METHYL-1,2,3-THIADIAZOLE-5-CARBOXYLATE - Safety D

- Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate 97 18212-20-9. (n.d.). Millipore Sigma.

- Synthesis of 1,2,3-thiadiazoles. (n.d.). Organic Chemistry Portal.

- Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (n.d.). MDPI.

Sources

- 1. mdpi.com [mdpi.com]

- 2. download.e-bookshelf.de [download.e-bookshelf.de]

- 3. Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (97%) - Amerigo Scientific [amerigoscientific.com]

- 4. 4-甲基-1,2,3-噻重氮-5-羧酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 5. chemicalbook.com [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 8. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]

- 12. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening [mdpi.com]

Preliminary In-Vitro Evaluation of Thiadiazole Compounds: A Technical Guide

Introduction: The Thiadiazole Scaffold in Modern Drug Discovery

The thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1] Its four isomeric forms—1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole—provide a versatile framework for the development of novel therapeutic agents.[1] The significance of thiadiazole derivatives stems from their broad and potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This wide range of activities is attributed to the ability of the thiadiazole ring to act as a bioisostere of pyrimidine and oxadiazole, allowing it to interact with various biological targets.[1][5][6] Furthermore, the mesoionic character of the thiadiazole ring enhances its ability to cross cellular membranes, a crucial property for drug efficacy.[1][4][5][7]

This in-depth technical guide provides a comprehensive overview of the preliminary in-vitro evaluation of thiadiazole compounds. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the scientific rationale behind the experimental choices. The focus is on establishing a foundational understanding of how to systematically assess the therapeutic potential of newly synthesized thiadiazole derivatives.

Part 1: Anticancer Activity Evaluation

A significant body of research highlights the potential of thiadiazole derivatives as anticancer agents.[1][2][5][6][8] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and target specific molecular pathways involved in cancer progression.[2] A primary and crucial step in evaluating a novel thiadiazole compound is to determine its cytotoxic effect on cancer cell lines.

Core Experiment: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of living cells.[11]

Rationale for Use: The MTT assay is a robust, reliable, and high-throughput method for the initial screening of a large number of compounds to determine their cytotoxic potential.[9][10] It provides a quantitative measure of a compound's ability to inhibit cancer cell growth, typically expressed as the half-maximal inhibitory concentration (IC50).[9]

Experimental Protocol: MTT Assay

-

Cell Seeding:

-

Maintain and culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a humidified incubator at 37°C with 5% CO2.[9]

-

Harvest cells in the logarithmic growth phase.[9]

-

Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[9][12]

-

-

Compound Treatment:

-

Prepare a stock solution of the thiadiazole compound in a suitable solvent, such as DMSO.[9]

-

Perform serial dilutions of the compound to obtain a range of test concentrations.

-

Remove the culture medium from the wells and add the various concentrations of the test compound.[12] Include a vehicle control (solvent alone) and a positive control (a known cytotoxic drug).[9]

-

Incubate the plates for a predetermined exposure time (e.g., 24, 48, or 72 hours).[12]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Measurement:

-

Data Analysis:

Data Presentation: Hypothetical Cytotoxicity Data of Thiadiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) after 48h |

| Thia-001 | MCF-7 (Breast) | 5.2 |

| Thia-001 | A549 (Lung) | 8.9 |

| Thia-002 | MCF-7 (Breast) | 12.7 |

| Thia-002 | A549 (Lung) | 25.1 |

| Cisplatin (Control) | MCF-7 (Breast) | 2.5 |

| Cisplatin (Control) | A549 (Lung) | 3.1 |

Visualization: Anticancer Evaluation Workflow

Caption: Workflow for the in-vitro evaluation of anticancer activity of thiadiazole compounds.

Part 2: Antimicrobial Activity Evaluation

Thiadiazole derivatives have demonstrated significant potential as antimicrobial agents against a range of bacterial and fungal pathogens.[14][15][16][17] The initial in-vitro assessment of their antimicrobial efficacy is crucial for identifying promising lead compounds.

Core Experiment: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used and standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19] The MIC is defined as the lowest concentration of a drug that inhibits the visible growth of a microorganism after a specified incubation period.[19]

Rationale for Use: This method is advantageous due to its accuracy, which is comparable to the gold standard agar dilution method, its ability to test multiple antibiotics simultaneously, and the commercial availability of plates.[18] It provides a quantitative measure of a compound's antimicrobial potency.

Experimental Protocol: Broth Microdilution

-

Preparation of Materials:

-

Microdilution Plate Setup:

-

Incubation:

-

Incubate the plates at 37°C for 16-20 hours in a non-CO2 incubator.[18]

-

-

Determination of MIC:

Data Presentation: Hypothetical Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Microorganism | MIC (µg/mL) |

| Thia-003 | Staphylococcus aureus (Gram-positive) | 16 |

| Thia-003 | Escherichia coli (Gram-negative) | 32 |

| Thia-004 | Staphylococcus aureus (Gram-positive) | 8 |

| Thia-004 | Escherichia coli (Gram-negative) | 16 |

| Ciprofloxacin (Control) | Staphylococcus aureus (Gram-positive) | 1 |

| Ciprofloxacin (Control) | Escherichia coli (Gram-negative) | 0.5 |

Visualization: Antimicrobial Screening Cascade

Caption: A logical cascade for the in-vitro screening of antimicrobial thiadiazole compounds.

Part 3: Anti-inflammatory Activity Evaluation

Certain thiadiazole derivatives have shown promise as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[21] COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are mediators of inflammation.[21] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[21]

Core Experiment: In-Vitro COX Inhibition Assay

In-vitro COX inhibition assays are used to determine the potency and selectivity of a compound for COX-1 and COX-2.[22][23] These assays typically measure the production of prostaglandins or the consumption of a substrate in the presence of the test compound.

Rationale for Use: This assay is essential for characterizing the mechanism of anti-inflammatory action of thiadiazole compounds and for identifying selective COX-2 inhibitors.[23][24]

Experimental Protocol: Representative COX Inhibition Assay

This protocol is a generalized representation and can be adapted from commercially available kits.

-

Reagent Preparation:

-

Prepare the reaction buffer, heme, and human recombinant COX-1 and COX-2 enzymes.

-

Prepare a solution of arachidonic acid (substrate) and a colorimetric substrate.

-

-

Assay Procedure:

-

Add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to the wells of a 96-well plate.

-

Add the thiadiazole compound at various concentrations to the respective wells. Include a vehicle control and a known COX inhibitor (e.g., celecoxib) as a positive control.

-

Incubate the plate to allow the compound to interact with the enzyme.

-

Initiate the reaction by adding arachidonic acid.

-

After a specific incubation time, stop the reaction and add the colorimetric substrate.

-

Measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of COX inhibition for each compound concentration.

-

Determine the IC50 values for both COX-1 and COX-2.

-

Calculate the selectivity index (SI = IC50 COX-1 / IC50 COX-2).[22]

-

Data Presentation: Hypothetical COX Inhibition Data for a Thiadiazole Compound